N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a fluoro-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. For example, benzonitrile can react with sodium azide in the presence of a strong acid like hydrochloric acid to form 5-phenyltetrazole.
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Introduction of the Fluoro-Methylphenyl Group: : The fluoro-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-methylbenzene derivative with a suitable nucleophile.
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Coupling Reactions: : The final step involves coupling the 5-phenyltetrazole with the fluoro-methylphenyl derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxylate
- N-(3-chloro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-thioamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the fluoro-methylphenyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c1-10-7-8-11(9-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAGODMIISBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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